molecular formula C12H18N2O5 B1667699 Bacilysin CAS No. 29393-20-2

Bacilysin

Cat. No.: B1667699
CAS No.: 29393-20-2
M. Wt: 270.28 g/mol
InChI Key: XFOUAXMJRHNTOP-PFQXTLEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bacilysin involves the coupling of L-alanyl and anticapsin units. The reaction typically requires the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin .

Chemical Reactions Analysis

Types of Reactions

Bacilysin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amides .

Scientific Research Applications

Bacilysin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of L-alanyl and anticapsin units, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell wall synthesis sets it apart from other similar compounds .

Properties

CAS No.

29393-20-2

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid

InChI

InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1

InChI Key

XFOUAXMJRHNTOP-PFQXTLEHSA-N

SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ala-(2,3-epoxycyclohexanone-4)-Ala
bacillin
bacilysin
KM 208
KM-208
tetaine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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